2,2-Difluorospiro[2.2]pentane-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorospiro[2.2]pentane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)2-5(6)1-3(5)4(9)10/h3H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJXHXTZGUTWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CC2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361635-28-9 | |
| Record name | 4,4-difluorospiro[2.2]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a difluorocyclopropane derivative, with a cyclobutane precursor under specific conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction. This can be done by treating the spiro compound with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorospiro[2.2]pentane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
Structural Characteristics
The chemical formula of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is , and it has a molecular weight of 148.11 g/mol. Its spiro structure, characterized by the fusion of cyclopropane and cyclobutane rings, along with the presence of two fluorine atoms, contributes to its stability and reactivity.
Medicinal Chemistry
The compound is being explored for its therapeutic potential, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through specific pathways.
- Anti-inflammatory Properties : Investigations are ongoing to determine its efficacy in reducing inflammation.
- Enzyme Inhibition : The compound shows promise as an inhibitor of certain enzymes involved in metabolic pathways.
Research has documented several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate significant antimicrobial properties against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values against selected strains are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µM |
| Escherichia coli | 50 µM |
| Pseudomonas aeruginosa | 100 µM |
These findings suggest that the compound could be developed into a potential antimicrobial agent.
Materials Science
In materials science, this compound is utilized in the development of advanced materials such as:
- Fluorinated Polymers : Its unique structure enhances the properties of polymers, making them suitable for high-performance applications.
- Coatings : The compound's chemical stability and reactivity allow it to be used in specialized coatings that require durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. The spiro structure may also contribute to its unique biological properties by affecting its three-dimensional conformation and interactions with biomolecules.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparison Table
| Compound | Molecular Formula | pKa | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid | C₆H₇F₂O₂ | ~4.5* | 162.13* | High rigidity, enhanced metabolic stability |
| Spiro[2.2]pentane-1-carboxylic acid | C₆H₈O₂ | 4.81 | 112.13 | Non-fluorinated; baseline for fluorination effects |
| 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | C₈H₁₀F₂O₂ | ~4.0* | 192.16 | Larger spiro system; reduced steric strain |
| 5-Fluoro-1-benzothiophene-2-carboxylic acid | C₉H₅FO₂S | ~2.5–3.0 | 200.20 | Aromatic fluorination; strong electron-withdrawing effects |
*Predicted based on analogous compounds.
Biological Activity
2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure which contributes to its distinct chemical properties. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Interaction studies indicate that it may modulate enzymatic activities, leading to significant biological effects.
Biological Activities
Research has documented several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be elucidated.
- Anticancer Properties : Investigations into its anticancer effects indicate that it may inhibit tumor growth through specific pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.
Antimicrobial Studies
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µM |
| Escherichia coli | 50 µM |
| Pseudomonas aeruginosa | 100 µM |
Anticancer Research
In a separate investigation, the compound was tested for its ability to inhibit the proliferation of cancer cell lines. The findings revealed that at concentrations ranging from 10 to 100 µM, there was a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 30 |
| A549 | 25 |
Discussion
The unique structural attributes of this compound may contribute to its diverse biological activities. The presence of fluorine atoms enhances the compound's interaction with biological targets, potentially leading to improved pharmacological profiles compared to non-fluorinated analogs.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid, and how can purity be optimized?
- Methodology : Cyclization of bicyclic precursors followed by fluorination using agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E is commonly employed. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or reverse-phase chromatography ensures >95% purity, as seen in spirocyclic difluoro-carboxylic acid analogs . Impurity profiles should be monitored via HPLC with UV/ELSD detection.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- 19F NMR : Confirms fluorine substitution patterns (δ -120 to -150 ppm for CF2 groups in spiro systems) .
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding interactions of the carboxylic acid group .
- LC-MS/MS : Validates molecular weight (calc. 164.07 g/mol) and detects trace impurities .
Q. How does the spirocyclic framework influence the compound’s solubility and stability in aqueous buffers?
- Methodology : Perform pH-dependent solubility studies (e.g., shake-flask method) in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). The spiro structure may reduce solubility due to increased hydrophobicity, necessitating co-solvents like DMSO (<5% v/v) for biological assays. Stability is assessed via accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
Advanced Research Questions
Q. What strategies can resolve discrepancies in observed bioactivity between in vitro and in vivo models?
- Methodology :
- Metabolic profiling : Use LC-HRMS to identify metabolites (e.g., glucuronidation of the carboxylic acid) that may alter activity .
- Protein binding assays : Evaluate serum albumin affinity via equilibrium dialysis; spirocyclic fluorination may enhance binding, reducing free compound availability .
- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (t1/2, Cmax) derived from rodent studies .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cyclooxygenase-2)?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the carboxylic acid and Arg120/His90 residues.
- MD simulations : Assess conformational stability of the spiro system in the enzyme’s hydrophobic pocket over 100 ns trajectories .
- Free-energy perturbation (FEP) : Quantify the impact of difluoro substitution on binding affinity compared to non-fluorinated analogs .
Q. What experimental designs are recommended for analyzing the compound’s role in modulating spirocycle-dependent enzyme inhibition?
- Methodology :
- Enzyme kinetics : Measure IC50 values using fluorogenic substrates (e.g., COX-2 inhibition via arachidonic acid conversion). Compare with non-spiro carboxylic acids to isolate steric/electronic effects .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cytotoxicity in cancer cell lines?
- Methodology :
- Assay standardization : Ensure consistent cell passage numbers, serum-free pre-incubation, and normalization to mitochondrial activity (MTT assay).
- Impurity analysis : Trace metal contaminants (e.g., from fluorination reagents) may induce false-positive cytotoxicity; use ICP-MS to rule out interference .
- Pathway-specific profiling : Combine RNA-seq and proteomics to identify off-target effects (e.g., ROS generation) that vary across cell types .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
